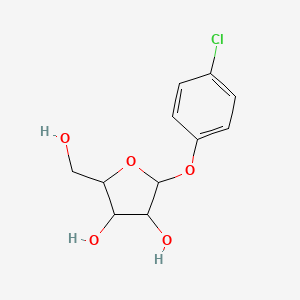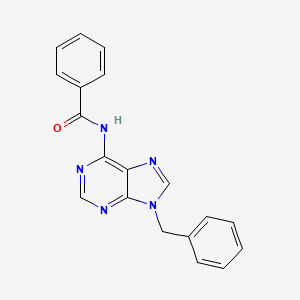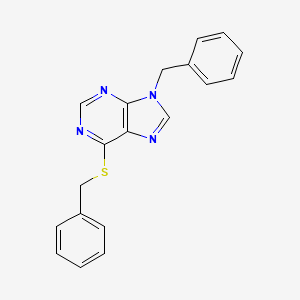
3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are fused heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid typically involves the reaction of anthranilic acid with benzylamine and acetic anhydride to form the quinazolinone core. The reaction proceeds through the formation of an intermediate benzoxazinone, which then reacts with benzylamine to yield the desired quinazolinone derivative .
Step 1: Anthranilic acid reacts with acetic anhydride to form benzoxazinone.
Step 2: Benzoxazinone reacts with benzylamine to form the quinazolinone core.
Step 3: The final product, this compound, is obtained through further functionalization
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES), have also been explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the quinazolinone ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, aryl halides, and various nucleophiles
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered biological activities, which can be further explored for their therapeutic potential .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of other bioactive quinazolinone derivatives.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: The compound’s derivatives are being explored for their anti-inflammatory and analgesic properties.
Industry: Quinazolinone derivatives are used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio derivatives: These compounds have similar structures but different substituents, leading to varied biological activities.
3-Phenylquinazoline-2,4(1H,3H)-dithione: Another quinazolinone derivative with distinct pharmacological properties.
Uniqueness
3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is unique due to its specific benzyl substitution, which imparts distinct biological activities and therapeutic potential compared to other quinazolinone derivatives .
特性
CAS番号 |
84312-88-9 |
|---|---|
分子式 |
C18H16N2O3 |
分子量 |
308.3 g/mol |
IUPAC名 |
3-(3-benzyl-4-oxoquinazolin-2-yl)propanoic acid |
InChI |
InChI=1S/C18H16N2O3/c21-17(22)11-10-16-19-15-9-5-4-8-14(15)18(23)20(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,22) |
InChIキー |
PQIKBEJLCXECHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)

![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)


![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)


![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)
